molecular formula C9H12N2OS B181835 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 34170-21-3

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B181835
CAS No.: 34170-21-3
M. Wt: 196.27 g/mol
InChI Key: UCIOWMDHSRPCFY-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with carbon disulfide and subsequent cyclization with formaldehyde. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: An aromatic heterocyclic compound with a sulfur atom in the ring.

    2-Methylbenzothiazole: A derivative of benzothiazole with a methyl group.

    Thiazoline: A heterocyclic compound with a sulfur and nitrogen atom in the ring.

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific quinazolinone core structure combined with a methylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOWMDHSRPCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363185
Record name 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34170-21-3
Record name 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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